LogP Value: Hydrophobicity-Limited Aqueous Compatibility Relative to Longer PEG Linkers
Azido-PEG3-S-PEG4-t-butyl ester exhibits a calculated LogP value of 1.6, as reported in vendor physicochemical characterization data . This value represents the octanol-water partition coefficient for this specific PEG3-S-PEG4 heterobifunctional architecture containing a central thioether and terminal tert-butyl ester. The LogP of 1.6 reflects a specific balance between the hydrophilic PEG chain segments and the hydrophobicity contributed by the tert-butyl protecting group and the sulfur atom. In contrast, extended PEG linkers such as PEG24 derivatives exhibit LogP values approximately 2.1 or higher for the non-PEGylated core structures, with PEGylation reducing effective LogP proportionally to the number of ethylene glycol units .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 |
| Comparator Or Baseline | Extended PEG linkers (e.g., TCO-PEG24-acid non-PEGylated core): LogP ≈ 2.1 |
| Quantified Difference | LogP reduction of approximately 0.5 units relative to longer PEG core structures |
| Conditions | Calculated LogP from vendor physicochemical characterization; comparator data from TCO-PEG24-acid product documentation |
Why This Matters
This LogP value serves as a quantitative parameter for solubility prediction and formulation optimization, enabling direct comparison with alternative linkers during procurement when aqueous compatibility is a critical selection criterion.
